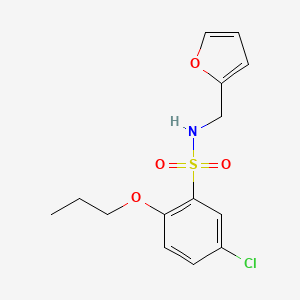
5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide, commonly known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in various cellular processes, including immune response and inflammation.
Mechanism of Action
CP-690,550 works by inhibiting the 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the this compound enzymes, CP-690,550 can prevent the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a significant impact on the immune response and inflammation in various diseases. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. CP-690,550 has also been shown to reduce the number of immune cells, such as T cells and B cells, in the affected tissues, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
CP-690,550 is a potent and selective inhibitor of 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide enzymes, making it an attractive candidate for research and drug development. It has been shown to have a good safety profile and can be administered orally, making it a convenient option for patients. However, CP-690,550 has some limitations in lab experiments, such as its low solubility in water and its potential for off-target effects.
Future Directions
For research include exploring its potential in other diseases and developing more potent and selective 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide inhibitors. CP-690,550 has the potential to revolutionize the treatment of autoimmune diseases and improve the quality of life for patients.
Synthesis Methods
CP-690,550 is synthesized by a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-furylmethylamine to form 5-nitro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide. This compound is then reduced to 5-amino-N-(2-furylmethyl)-2-propoxybenzenesulfonamide, which is further chlorinated to form 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide. The synthesis method has been optimized to yield high purity and yield of CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide family of enzymes, which play a crucial role in the immune response and inflammation. By inhibiting this compound enzymes, CP-690,550 can reduce inflammation and alleviate symptoms associated with various autoimmune diseases.
Properties
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-2-7-20-13-6-5-11(15)9-14(13)21(17,18)16-10-12-4-3-8-19-12/h3-6,8-9,16H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOPHXOHCSEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5088502.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B5088509.png)
![(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B5088511.png)
![1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B5088524.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5088528.png)
![3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5088535.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5088550.png)
![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B5088562.png)
![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5088608.png)
![1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)
